molecular formula C21H28N4O2 B266410 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B266410
M. Wt: 368.5 g/mol
InChI Key: KIZAMYZCISEFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, also known as PBQ, is a chemical compound that has been studied for its potential use in various scientific research applications. PBQ has been synthesized using different methods and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to interact with DNA through intercalation, which involves the insertion of the 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate molecule between the base pairs of DNA. This interaction causes a change in the fluorescence properties of 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, allowing it to detect DNA damage.
Biochemical and Physiological Effects:
2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments is its selectivity for damaged DNA, which allows for precise detection of DNA damage. However, 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.

Future Directions

There are several future directions for research on 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One area of research is the development of more stable and soluble analogs of 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate for use in lab experiments. Another area of research is the exploration of 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate's potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate's potential use in the detection of other types of DNA damage, such as oxidative damage, is an area of future research.

Synthesis Methods

2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be synthesized using different methods. One of the most common methods is the condensation reaction of 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid with 2-methylbutanol in the presence of a dehydrating agent. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been studied for its potential use in various scientific research applications. One of the main areas of research is its use as a fluorescent probe for the detection of DNA damage. 2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been found to selectively bind to damaged DNA and emit a fluorescent signal, making it a useful tool for DNA damage detection.

properties

Product Name

2-methylbutyl 2-amino-1-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-methylbutyl 2-amino-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H28N4O2/c1-5-14(4)12-27-21(26)17-18-20(25(19(17)22)11-10-13(2)3)24-16-9-7-6-8-15(16)23-18/h6-9,13-14H,5,10-12,22H2,1-4H3

InChI Key

KIZAMYZCISEFFX-UHFFFAOYSA-N

SMILES

CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC(C)C)N

Canonical SMILES

CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC(C)C)N

Origin of Product

United States

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